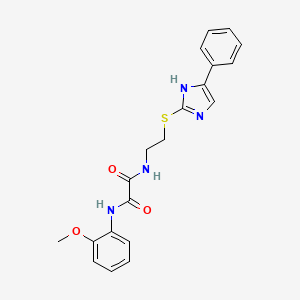

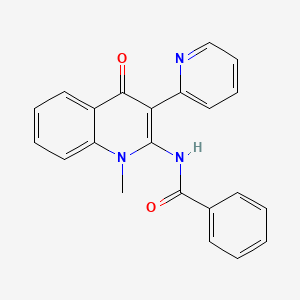

N1-(2-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their diverse biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, followed by transformation into hydrazides and subsequently into 5-substituted-1,3,4-oxadiazol-2-thiols. The final step entailed a reaction between these thiols and N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. The structural elucidation of these compounds was achieved using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of the (+)-enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, a compound related to the imidazole class, was determined through crystallography. The study provided insights into the absolute configuration of the parent molecule. The solid-state structure of its hydrogen oxalate salt was found to be stabilized by a network of hydrogen bonds between the ions. This structural information is crucial for understanding the interaction of such compounds with biological targets, such as I1-imidazoline receptors, which are implicated in hypotensive effects .

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of N1-(2-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, the synthesis of related heterocyclic compounds and imidazole derivatives suggests that similar synthetic strategies could be employed. The use of DMF and NaH as reagents and the importance of hydrogen bonding in stabilizing molecular structures are common themes that could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds and imidazole derivatives are often characterized by their molecular structures and the presence of specific functional groups. The spectral data (1H-NMR, IR, and mass spectrometry) are essential for confirming the identity and purity of these compounds. The hydrogen bonding observed in the crystal structure of the imidazole derivative indicates that such interactions could play a significant role in the solubility and stability of these compounds. Additionally, the biological activity, such as the inhibition of lipoxygenase enzymes, is a key property that is influenced by the molecular structure of these compounds .

Scientific Research Applications

Imidazole Derivatives in Scientific Research

Imidazole rings are a critical component in the structure of many chemical compounds due to their biological and pharmaceutical importance. Imidazole-containing compounds, such as those synthesized in studies by Ramanathan (2017), have shown extensive biological activities, including antimicrobial and anticancer activities. These compounds are synthesized and characterized using various methods, and their structure-activity relationships offer significant scope in medicinal chemistry, highlighting their versatility in scientific research applications (Ramanathan, 2017).

Oxalamide Compounds in Scientific Applications

Oxalamide compounds, structurally related to the one , are synthesized for various applications, including as intermediates in pharmaceutical syntheses. For instance, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound that is an important intermediate in the synthesis of the anticoagulant apixaban. This highlights the role of such compounds in the development and manufacturing of pharmaceuticals (Wang et al., 2017).

Corrosion Inhibition

Compounds containing imidazole and oxalamide functionalities have been explored for their corrosion inhibition properties. Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their efficacy as corrosion inhibitors on mild steel in acidic solutions. Their findings demonstrate the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Prashanth et al., 2021).

properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-9-15(17)23-19(26)18(25)21-11-12-28-20-22-13-16(24-20)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAURWLLFCQIQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2521121.png)

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)